molecular formula C12H16ClNO2 B3113597 (R)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride CAS No. 1958125-83-1

(R)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride

Cat. No.: B3113597
CAS No.: 1958125-83-1
M. Wt: 241.71 g/mol
InChI Key: CPQFWZZGZGQXLF-RFVHGSKJSA-N
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Description

(R)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is a chiral tetrahydronaphthalene derivative with a methyl ester at position 2 and an amino group at position 3. It is available in high purity (95–99%) and is classified as a certified reference material for quality control in analytical studies . The hydrochloride salt form enhances its solubility and stability, making it suitable for experimental applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13;/h5-7,11H,2-4,13H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQFWZZGZGQXLF-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(CCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)[C@@H](CCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is a compound with significant potential in medicinal chemistry. Its unique structure and biological activity have garnered attention for applications in various therapeutic areas, particularly in oncology and infectious diseases.

  • Chemical Name: this compound
  • CAS Number: 1312603-46-5
  • Molecular Formula: C₁₂H₁₆ClNO₂
  • Molecular Weight: 241.714 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways essential for cell proliferation and survival.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits promising antitumor properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)10.4
A549 (Lung Cancer)12.1

The structure-activity relationship (SAR) studies suggest that the presence of the amino group and the tetrahydronaphthalene moiety are crucial for its cytotoxic activity.

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant activity:

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Antitumor Efficacy in Preclinical Models
    • A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses of 20 mg/kg body weight over a period of two weeks.
  • Synergistic Effects with Other Anticancer Agents
    • Research has indicated that when used in combination with standard chemotherapeutics like doxorubicin, this compound enhances the overall efficacy against resistant cancer cell lines, suggesting a potential role as an adjuvant therapy.

Scientific Research Applications

Based on the search results, here's what is known about the applications and characteristics of compounds related to "(R)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride":

This compound

  • CAS Number: 1312603-46-5
  • Synonyms: Includes 1958125-83-1, METHYL (5R)-5-AMINO-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXYLATE-HCL, methyl (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate; hydrochloride, and others .
  • Molecular Formula: C12H16ClNO2

Related Compounds and Applications

While a specific application for "this compound" is not explicitly detailed in the search results, related compounds have applications in retinoic acid receptor research :

  • Analogs based on dihydronaphthalene scaffolds have been evaluated as retinoic acid receptor (RAR) antagonists .
  • Modifications to the dihydronaphthalene core structure can influence RAR activity and selectivity. For example, compounds with modifications at position 8 or alterations to the benzoic acid moiety can affect RARα, RARβ, and RARγ antagonism or agonism .
  • Tetrahydronaphthalene-1-amine derivatives are being explored as cholinesterase inhibitors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: (S)-Enantiomer

  • Compound: (S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
  • CAS No.: 2061996-77-6 , 1246509-73-8
  • Molecular Formula: C₁₂H₁₆ClNO₂
  • Molecular Weight : 241.71 g/mol
  • Key Differences :
    • The (S)-enantiomer exhibits opposite stereochemistry at the chiral center, which can significantly alter receptor binding and pharmacokinetic properties.
    • Both enantiomers share identical molecular weights and functional groups but may differ in biological activity due to stereoselectivity in target interactions.

Positional Isomers: Amino Group at Position 8

  • Compound: Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
  • CAS No.: 1956309-44-6
  • Molecular Formula: C₁₂H₁₆ClNO₂
  • Molecular Weight : 241.71 g/mol
  • Key Differences: The amino group is located at position 8 instead of 5, altering the spatial arrangement and electronic properties of the molecule. Positional isomerism may affect solubility, reactivity, and interactions with biological targets, though direct pharmacological data are unavailable.

Functional Group Variants

Hydroxyl Group Substitution
  • Compound: (R)-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
  • CAS No.: 2828439-87-6
  • Molecular Formula: C₁₀H₁₄ClNO
  • Molecular Weight : 199.68 g/mol
  • Lower molecular weight and simplified structure may limit its utility as a synthetic intermediate compared to the ester variant.
Oxo Group Substitution
  • Compound : Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
  • CAS No.: 144464-66-4
  • Molecular Formula : C₁₂H₁₂O₄
  • Molecular Weight : 220.07 g/mol
  • The absence of the hydrochloride salt reduces aqueous solubility compared to the target compound.

Data Table: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
(R)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride - C₁₂H₁₆ClNO₂ 241.71 Amino, methyl ester, hydrochloride Chiral center at position 5
(S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride 2061996-77-6 C₁₂H₁₆ClNO₂ 241.71 Amino, methyl ester, hydrochloride S-enantiomer
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride 1956309-44-6 C₁₂H₁₆ClNO₂ 241.71 Amino, methyl ester, hydrochloride Amino group at position 8
(R)-5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride 2828439-87-6 C₁₀H₁₄ClNO 199.68 Amino, hydroxyl, hydrochloride Hydroxyl instead of ester
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate 144464-66-4 C₁₂H₁₂O₄ 220.07 Ketone, methyl ester Oxo group at position 5

Research Findings and Implications

  • Stereochemical Impact : Enantiomers like the (R)- and (S)-forms may exhibit divergent biological activities, as seen in other chiral pharmaceuticals (e.g., thalidomide) .
  • Positional Isomerism: The 5-amino and 8-amino isomers differ in electronic distribution, which could influence binding to targets such as enzymes or receptors .
  • Functional Group Effects: The methyl ester enhances lipophilicity, aiding cellular uptake, while the hydroxyl variant may improve solubility in polar solvents . The oxo derivative’s electrophilic nature makes it a candidate for nucleophilic addition reactions, unlike the amino-substituted compound .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step processes, including:

  • Chiral resolution : Use of enantioselective catalysts or enzymatic methods to isolate the (R)-enantiomer.
  • Protection/deprotection strategies : Temporary masking of the amino group (e.g., with Boc or Fmoc groups) to prevent side reactions during carboxylate ester formation.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
  • Salt formation : Reaction with hydrochloric acid to produce the hydrochloride salt, enhancing solubility for biological assays .

Q. How is the structural identity of this compound validated?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the tetrahydronaphthalene backbone and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS to verify the molecular formula (e.g., C12H16ClNO2) and molecular weight (e.g., ~265.7 g/mol).
  • X-ray crystallography : For absolute stereochemical confirmation of the (R)-configuration .

Q. What is the solubility profile of this compound, and how can it be optimized for in vitro assays?

  • The hydrochloride salt form improves water solubility, making it suitable for aqueous buffers.
  • For low solubility in non-polar solvents, use dimethyl sulfoxide (DMSO) or ethanol as co-solvents (<1% v/v to avoid cytotoxicity).
  • Solubility can be further enhanced via salt metathesis (e.g., exchanging Cl⁻ for besylate) .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis?

  • Chiral HPLC : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate (R)- and (S)-enantiomers.
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture.
  • Circular Dichroism (CD) : Monitor optical activity to confirm enantiomeric excess (ee) >98% .

Q. What experimental approaches are used to assess compound stability under varying conditions?

  • Accelerated stability studies : Incubate the compound at 40°C/75% relative humidity (ICH guidelines) and analyze degradation products via HPLC.
  • pH stability : Test solubility and integrity in buffers ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 (physiological conditions).
  • Light sensitivity : Conduct photostability studies under ICH Q1B guidelines .

Q. How can contradictory data in biological activity studies be resolved?

  • Dose-response validation : Replicate assays across multiple cell lines or animal models to rule out system-specific artifacts.
  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities.
  • Orthogonal assays : Confirm activity via independent methods (e.g., enzymatic vs. cell-based assays) .

Q. What strategies are effective for studying interactions with biological targets?

  • Molecular docking : Predict binding modes using software like AutoDock or Schrödinger.
  • Mutagenesis studies : Identify critical residues in the target protein by alanine scanning.
  • In vivo pharmacokinetics : Measure bioavailability and tissue distribution in rodent models .

Q. How does this compound compare to structurally related analogs?

  • Functional group analysis : Compare substituents (e.g., 6-amino vs. 5-oxo groups) to analogs like 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride (CAS 1000161-37-4).
  • Biological activity : Evaluate differences in IC50 values for enzyme inhibition or receptor binding.
  • Computational modeling : Use QSAR (quantitative structure-activity relationship) to predict activity cliffs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride

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